molecular formula C11H10CuN2NaO2S B1239618 Ebesal

Ebesal

Cat. No.: B1239618
M. Wt: 320.81 g/mol
InChI Key: QKMGIVQNFXRKEE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Allocupreide Sodium is a chemical compound with the molecular formula C11H11CuN2NaO2S and a molecular weight of 321.82. It is known for its dark brown powder form and is freely soluble in water but insoluble in alcohol and ether . This compound is primarily recognized for its antirheumatic properties .

Scientific Research Applications

Allocupreide Sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of its antirheumatic properties.

    Medicine: Investigated for its potential therapeutic effects in treating rheumatic diseases and other inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Chemical Reactions Analysis

Allocupreide Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include aqueous solutions, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .

Mechanism of Action

The mechanism of action of Allocupreide Sodium involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein that plays a crucial role in cell division and structure . By binding to tubulin, Allocupreide Sodium disrupts the normal function of microtubules, leading to its antirheumatic effects. This interaction also affects various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Allocupreide Sodium can be compared with other similar compounds, such as:

    Cupralyl Sodium: Another copper-containing compound with similar antirheumatic properties.

    Ebesal: A compound with a similar molecular structure and therapeutic effects.

Allocupreide Sodium is unique due to its specific molecular structure and the presence of both copper and sodium ions, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H10CuN2NaO2S

Molecular Weight

320.81 g/mol

IUPAC Name

sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate

InChI

InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2

InChI Key

QKMGIVQNFXRKEE-UHFFFAOYSA-L

SMILES

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+]

Canonical SMILES

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebesal
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Reactant of Route 5
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Reactant of Route 6
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